Capadenoson
Overview
Description
Capadenoson is under investigation in clinical trial NCT00518921 (this compound in Angina Pectoris).
Mechanism of Action
Target of Action
Capadenoson primarily targets the adenosine A1 receptor (A1AR) . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A1AR subtype is widely distributed in the body and plays a crucial role in inhibiting adenylyl cyclase activity, reducing cyclic AMP levels . Interestingly, this compound also shows activity at the adenosine A2B receptor (A2BAR) .
Mode of Action
As a selective agonist, this compound binds to the A1AR and A2BAR, triggering a series of intracellular events . For A1AR, this typically results in the inhibition of adenylyl cyclase, thereby reducing cyclic AMP levels .
Biochemical Pathways
The primary biochemical pathway influenced by this compound involves the regulation of adenylyl cyclase activity via the A1AR . This leads to a decrease in cyclic AMP levels, which can have various downstream effects depending on the specific cell type and physiological context .
Pharmacokinetics
It has been described as having good pharmacokinetics, suggesting favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound’s activation of A1AR and A2BAR has been associated with various molecular and cellular effects. For instance, it has been shown to decrease cardiac remodeling in an animal model of advanced heart failure . The therapeutic effects of this compound are thought to be mediated primarily through the A1AR, but the stimulation of A2BAR may also contribute to its overall effects .
Biochemical Analysis
Biochemical Properties
Capadenoson selectively binds to human adenosine A1 and A2B receptors . It exhibits weak potency towards A2A and A3 receptors . The binding of this compound to these receptors plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease electrical field-stimulated norepinephrine release from isolated perfused hearts .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with adenosine receptors. It acts as a partial agonist at the adenosine A1 receptor, exerting its effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in metabolic pathways related to the adenosine receptors . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWCLNVRIKQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969597 | |
Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
544417-40-5 | |
Record name | Capadenoson [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capadenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Capadenoson | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPADENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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